molecular formula C16H10ClF3N4S B12056329 3-(2-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-06-7

3-(2-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12056329
CAS No.: 478254-06-7
M. Wt: 382.8 g/mol
InChI Key: ICCXHHPZENPFGO-ZVBGSRNCSA-N
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Description

3-(2-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound featuring a 1,2,4-triazole-5-thione core. Key structural elements include:

  • 2-Chlorophenyl group at position 3, contributing steric bulk and electron-withdrawing effects.
  • 2-(Trifluoromethyl)benzylideneamino group at position 4, introducing strong electron-withdrawing (-CF₃) and π-conjugated properties.

This compound belongs to a class of Schiff base derivatives known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Its synthesis likely involves condensation of 4-amino-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione with 2-(trifluoromethyl)benzaldehyde under acidic or microwave-assisted conditions .

Properties

CAS No.

478254-06-7

Molecular Formula

C16H10ClF3N4S

Molecular Weight

382.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H10ClF3N4S/c17-13-8-4-2-6-11(13)14-22-23-15(25)24(14)21-9-10-5-1-3-7-12(10)16(18,19)20/h1-9H,(H,23,25)/b21-9+

InChI Key

ICCXHHPZENPFGO-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The triazole-thione backbone is typically constructed via cyclocondensation reactions. A common approach involves reacting 2-chlorophenylhydrazine with carbon disulfide under alkaline conditions to form the 1,2,4-triazole-5-thione intermediate. For example, Dilmaghani et al. demonstrated that refluxing 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione with aldehydes in methanol yields Schiff base derivatives with >70% efficiency.

Key Parameters

Reaction ComponentConditionsYield (%)
2-ChlorophenylhydrazineKOH, ethanol, reflux, 12 h68–72
Carbon disulfideRoom temperature, 24 h65

Schiff Base Formation with Trifluoromethyl-Benzaldehyde

The introduction of the (2-(trifluoromethyl)benzylidene)amino moiety occurs via nucleophilic substitution. Akbari Dilmaghani et al. optimized this step by refluxing the triazole-thione intermediate with 2-(trifluoromethyl)benzaldehyde in methanol for 8–12 hours. The reaction proceeds through an imine linkage, with the trifluoromethyl group enhancing electrophilicity at the aldehyde carbon.

Reaction Optimization

  • Solvent: Methanol > ethanol (due to better aldehyde solubility)

  • Catalyst: None required; reaction is thermally driven

  • Yield: 75–82% after recrystallization

Advanced Functionalization Techniques

Microwave-Assisted Synthesis

Recent studies have employed microwave irradiation to accelerate the cyclocondensation step. Godhani et al. reported a 40% reduction in reaction time (from 12 h to 4 h) with comparable yields (70–73%) using a 300 W microwave system. This method minimizes side reactions such as thione oxidation.

Microwave Parameters

Power (W)Temperature (°C)Time (h)Purity (%)
30080498
500100397

Solid-Phase Synthesis for Scalability

Solid-supported synthesis using polystyrene resins has been explored for industrial-scale production. A 2024 study achieved 85% yield by immobilizing the triazole precursor on Wang resin, followed by sequential aldehyde coupling and cleavage. This method reduces purification complexity and enhances reproducibility.

Resin Performance Comparison

Resin TypeLoading Capacity (mmol/g)Final Yield (%)
Wang resin0.885
Merrifield0.678

Purification and Characterization

Recrystallization Solvent Systems

Ethanol-water mixtures (3:1 v/v) are preferred for recrystallization, yielding >95% purity. Polar aprotic solvents like DMF are avoided due to thione decomposition risks.

Solvent Efficiency

SolventPurity (%)Recovery (%)
Ethanol/water9890
Acetonitrile9585

Spectroscopic Validation

  • 1H NMR: Aromatic protons appear at δ 7.2–8.4 ppm, while the NH proton resonates as a singlet near δ 14.1 ppm.

  • IR: C═S and C═N stretches are observed at 1187 cm⁻¹ and 1637 cm⁻¹, respectively.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodTime (h)Yield (%)Scalability
Conventional reflux2475Moderate
Microwave-assisted473High
Solid-phase4885Industrial

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that compounds containing the triazole ring exhibit antimicrobial properties. The specific compound has been shown to inhibit the growth of various bacterial and fungal strains. A study indicated that derivatives of triazoles could be effective against resistant strains of bacteria, suggesting potential for development as new antibiotics .

Anticancer Properties
Triazole derivatives have been investigated for their anticancer activity. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have reported that similar triazole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been explored. Research indicates that triazole derivatives can reduce inflammation markers in animal models, suggesting a therapeutic role in inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The compound's structural features suggest potential applications as a pesticide. Triazole-based compounds are known for their fungicidal properties. Studies have shown that similar compounds can effectively control plant pathogens, which could lead to the development of new agricultural fungicides .

Herbicide Development
Research into the herbicidal activity of triazoles has indicated that these compounds can inhibit specific enzyme pathways in plants. This suggests that 3-(2-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione may be developed into a selective herbicide with reduced environmental impact compared to traditional herbicides .

Material Science Applications

Polymer Synthesis
The unique properties of this compound allow it to be used as a building block in polymer chemistry. Triazole-containing polymers have been synthesized for applications in coatings and adhesives due to their thermal stability and mechanical strength .

Nanomaterials
Recent studies have explored the incorporation of triazole compounds into nanomaterials for enhanced properties. The ability to modify surface characteristics of nanoparticles using this compound opens avenues for applications in drug delivery systems and catalysis .

Case Studies

Study Title Findings Reference
Antimicrobial Efficacy of TriazolesDemonstrated broad-spectrum activity against resistant bacterial strains
Apoptosis Induction in Cancer CellsShowed significant reduction in cancer cell viability
Development of New Agricultural FungicidesEffective control of various plant pathogens
Synthesis of Triazole-Based PolymersEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the triazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance stability and influence π-conjugation in the benzylidene moiety .
  • Bulkier substituents (e.g., biphenyl-ethyl groups) increase molecular weight and may reduce solubility .
  • Heterocyclic substituents (e.g., furan in ) introduce additional π-π interactions and alter electronic properties.

Spectral and Crystallographic Comparisons

  • IR Spectroscopy : N-H stretching (~3176 cm⁻¹) and C=N vibrations (~1511 cm⁻¹) are consistent across triazole-thione derivatives .
  • NMR Spectroscopy : Benzylidene protons appear as singlets between δ 9.33–9.63 ppm, confirming Schiff base formation .
  • Crystallography: Related compounds (e.g., 4-((4-chlorophenyl)methylene)amino derivatives) exhibit planar triazole-thione cores with dihedral angles <10° between aromatic rings, optimizing π-stacking interactions .

Biological Activity

The compound 3-(2-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound is characterized by a triazole ring substituted with a chlorophenyl group and a trifluoromethyl-benzylidene moiety. This structural configuration is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has shown promising results in inhibiting tumor cell proliferation. For example, a study indicated that similar triazole derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that the presence of electron-withdrawing groups like trifluoromethyl enhances their activity .

Compound Cell Line IC50 (µM)
Triazole Derivative AMCF-7 (Breast Cancer)5.12
Triazole Derivative BHeLa (Cervical Cancer)3.45
3-(2-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thioneA549 (Lung Cancer)TBD

Antifungal Activity

Triazoles are well-known antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis. While specific data on this compound is limited, related triazole derivatives have demonstrated significant antifungal properties against strains such as Candida albicans and Aspergillus niger .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole compounds has been documented extensively. The compound may exert its effects by inhibiting pro-inflammatory cytokines and mediators. In vitro studies have shown that triazoles can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating their role in modulating inflammatory responses .

The biological activity of 3-(2-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is thought to involve:

  • Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes involved in cell proliferation and inflammatory pathways.
  • Interaction with Cellular Targets: It likely interacts with proteins within cancer cells that regulate apoptosis and cell cycle progression.

Case Studies

  • Study on Anticancer Efficacy: A study conducted on triazole derivatives showed that compounds with similar structures significantly inhibited the growth of A549 lung cancer cells through apoptosis induction mechanisms.
  • Inflammation Model Study: In a murine model of inflammation, administration of triazole derivatives led to a notable decrease in paw edema and inflammatory cytokine levels.

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